An In-depth Technical Guide to 2-Bromo-6-phenoxypyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-6-phenoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-6-phenoxypyridine, a versatile heterocyclic building block. This document details its known and predicted characteristics, outlines general synthetic and reactive protocols, and discusses its potential applications in the broader context of medicinal chemistry and drug discovery.
Core Compound Properties
2-Bromo-6-phenoxypyridine, with the CAS number 83247-00-1, is a disubstituted pyridine derivative. Its structure incorporates a bromine atom at the 2-position, which serves as a reactive handle for various cross-coupling reactions, and a phenoxy group at the 6-position. The pyridine nitrogen and the phenoxy moiety can influence the molecule's electronic properties and its potential as a ligand or scaffold in biologically active compounds.
Physicochemical and Spectroscopic Data
| Identifier | Value |
| CAS Number | 83247-00-1 |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| IUPAC Name | 2-bromo-6-phenoxypyridine |
| Physical Property | Value | Type |
| Melting Point | 83-86 °C[1] | Experimental |
| Boiling Point | 327.2 ± 27.0 °C[1] | Predicted |
| Density | 1.476 ± 0.06 g/cm³[1] | Predicted |
| pKa | -1.90 ± 0.12[1] | Predicted |
| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform. | General |
| Spectroscopic Data | Predicted Characteristic Features |
| ¹H NMR | Pyridine Ring Protons: Doublets and triplets in the aromatic region (approx. δ 6.5-8.0 ppm). Phenoxy Group Protons: Multiplets in the aromatic region (approx. δ 7.0-7.5 ppm). |
| ¹³C NMR | Pyridine Ring Carbons: Peaks in the aromatic region (approx. δ 110-165 ppm), with the carbon attached to bromine showing a characteristic shift. Phenoxy Group Carbons: Peaks in the aromatic region (approx. δ 120-160 ppm). |
| IR Spectroscopy | C-Br Stretch: 600-500 cm⁻¹. C-O-C Stretch (Aryl Ether): 1270-1230 cm⁻¹ (asymmetric), 1075-1020 cm⁻¹ (symmetric). Aromatic C=C and C=N Stretches: 1600-1400 cm⁻¹. Aromatic C-H Stretch: 3100-3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Isotopic peaks at m/z 249 and 251 in an approximate 1:1 ratio, characteristic of a single bromine atom. Key Fragments: Loss of Br (m/z 170), loss of phenoxy radical (m/z 157/159), and fragments corresponding to the pyridine and benzene rings. |
Synthesis and Reactivity
2-Bromo-6-phenoxypyridine is a valuable intermediate for the synthesis of more complex molecules. Its reactivity is dominated by the versatile chemistry of the 2-bromopyridine moiety.
Synthesis of 2-Bromo-6-phenoxypyridine
A common synthetic route to 2-Bromo-6-phenoxypyridine involves the nucleophilic aromatic substitution of 2,6-dibromopyridine with phenol. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
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Materials: 2,6-dibromopyridine, phenol, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).
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Procedure:
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To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq.), phenol (1.1 eq.), and potassium carbonate (2.0 eq.).
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Add anhydrous DMF as the solvent.
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Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-Bromo-6-phenoxypyridine.
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Key Reactions
The bromine atom at the 2-position of 2-Bromo-6-phenoxypyridine is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a versatile building block for introducing molecular diversity.
2.2.1. Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds by coupling 2-Bromo-6-phenoxypyridine with a boronic acid or its ester.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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Materials: 2-Bromo-6-phenoxypyridine, an aryl- or alkylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and a solvent system (e.g., toluene/ethanol/water).
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Procedure:
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In a reaction vessel, combine 2-Bromo-6-phenoxypyridine (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).
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Add the solvent system.
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Degas the mixture by bubbling with an inert gas for 15-20 minutes.
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Add the palladium catalyst (0.05 eq.).
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Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
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After cooling, dilute the mixture with an organic solvent and wash with water and brine.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
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2.2.2. Buchwald-Hartwig Amination
This reaction allows for the formation of carbon-nitrogen bonds by coupling 2-Bromo-6-phenoxypyridine with a primary or secondary amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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Materials: 2-Bromo-6-phenoxypyridine, a primary or secondary amine, a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., BINAP), a strong base (e.g., sodium tert-butoxide), and an anhydrous aprotic solvent (e.g., toluene).
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Procedure:
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To an oven-dried Schlenk tube, add the palladium precatalyst (0.01-0.05 eq.) and the phosphine ligand (0.02-0.10 eq.).
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Evacuate and backfill the tube with an inert gas.
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Add the solvent, 2-Bromo-6-phenoxypyridine (1.0 eq.), the amine (1.2 eq.), and the base (1.4 eq.).
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Heat the sealed tube with stirring at 80-110 °C for the required time (monitored by TLC or LC-MS).
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After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
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Purify the crude product by column chromatography.
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Applications in Drug Discovery
While specific biological activities for 2-Bromo-6-phenoxypyridine are not widely reported, its structural motifs are prevalent in many biologically active compounds. The 2,6-disubstituted pyridine core is a "privileged scaffold" in medicinal chemistry, frequently found in molecules targeting a variety of biological pathways.
Derivatives of 2-Bromo-6-phenoxypyridine are potential candidates for screening libraries in drug discovery programs. The ability to easily diversify the structure at the 2-position through cross-coupling reactions allows for the rapid generation of analogues to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket of kinases.
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GPCR Ligands: The aromatic nature and potential for hydrogen bonding of pyridine derivatives make them suitable scaffolds for targeting G-protein coupled receptors.
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Antiviral and Antimicrobial Agents: The pyridine nucleus is a common feature in various compounds with demonstrated antimicrobial and antiviral properties.
The following diagram illustrates a simplified kinase signaling pathway, a common target for pyridine-based inhibitors.
Safety and Handling
2-Bromo-6-phenoxypyridine should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is advisable to avoid contact with skin and eyes and to prevent the formation of dust and aerosols. The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer: This guide is intended for informational purposes for qualified professionals. The experimental protocols provided are general and may require optimization for specific substrates and conditions. Always consult relevant safety data and perform a thorough risk assessment before conducting any chemical reactions.






